molecular formula C9H12O2S B3415809 3,4-Dimethylphenylmethylsulfone CAS No. 38452-49-2

3,4-Dimethylphenylmethylsulfone

Cat. No. B3415809
CAS RN: 38452-49-2
M. Wt: 184.26 g/mol
InChI Key: OKDUYWXZUOTFAI-UHFFFAOYSA-N
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Description

3,4-Dimethylphenylmethylsulfone is a chemical compound with the molecular formula C9H12O2S and a molecular weight of 184.26 . It is used for research purposes and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethylphenylmethylsulfone is represented by the formula C9H12O2S . The compound consists of a benzene ring substituted with two methyl groups and a methanesulfonyl group .

Scientific Research Applications

Anion Exchange Membranes

A novel difluorodiphenyl sulfone monomer, closely related to the structural motif of 3,4-Dimethylphenylmethylsulfone, was synthesized and used to create poly(arylene ether sulfone)s containing four pendent 3,5-dimethylphenyl groups. These materials were converted into side-chain-type poly(arylene ether sulfone)s with multiple quaternary ammonium groups, exhibiting significant promise as anion exchange membranes. Their high hydroxide conductivities, along with good thermal and alkaline stabilities, suggest potential applications in energy technologies, including fuel cells and batteries (Wang et al., 2015).

Luminescent Sensing and Proton Conductivity

Lanthanide-organic frameworks synthesized from a sulfonate-carboxylate ligand showed unique properties such as gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks demonstrate the application of sulfone derivatives in creating materials with environmental and sensorial functionalities, providing avenues for the detection of K(+) and Fe(3+) ions and offering insights into materials designed for specific ionic interactions (Zhou et al., 2016).

Polymer Solar Cells Enhancement

The treatment of poly(3,4-ethylenedioxythiophene): poly(styrene sulfonate) (PEDOT: PSS) layer with Dimethylformamide (DMF), another derivative within the same chemical family as 3,4-Dimethylphenylmethylsulfone, led to a significant enhancement in the performance of polymer solar cells. This improvement is attributed to the better alignment of the polymer domains, highlighting the impact of solvent processing on the efficiency of photovoltaic devices (Gong et al., 2012).

Atmospheric Chemistry

In the atmospheric chemistry domain, derivatives of dimethyl sulfide, such as dimethyl sulfoxide and dimethyl sulfone, play critical roles in aerosol formation and cloud formation processes. The complex oxidation reactions of these compounds in the atmosphere contribute to our understanding of climate dynamics and atmospheric chemistry, highlighting the environmental implications of sulfone and related compounds (Mardyukov & Schreiner, 2018).

Proton Exchange Membranes for Fuel Cells

Sulfonated poly(arylene ether sulfone) random copolymers containing fluorenyl groups were synthesized for use as proton exchange membranes in fuel cell applications. These materials demonstrate the utility of sulfone derivatives in creating high-performance membranes for energy conversion devices, with the potential to surpass traditional materials like Nafion in terms of conductivity and thermal stability (Bae et al., 2009).

Safety and Hazards

When handling 3,4-Dimethylphenylmethylsulfone, it is advised to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

While specific future directions for 3,4-Dimethylphenylmethylsulfone are not mentioned in the literature, sulfones in general are of interest in various fields of research due to their stability and versatility. They are used in the synthesis of a wide range of compounds, including drugs, dyes, and polymers .

properties

IUPAC Name

1,2-dimethyl-4-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-7-4-5-9(6-8(7)2)12(3,10)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDUYWXZUOTFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296804
Record name 1,2-Dimethyl-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylphenylmethylsulfone

CAS RN

38452-49-2
Record name 1,2-Dimethyl-4-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38452-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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